1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene (C₁₃H₉ClF₂S) is a halogenated aromatic compound featuring a benzene core substituted with chlorine (Cl), fluorine (F), and a sulfanylmethyl group linked to a 3-fluorophenyl ring. The compound’s structural complexity arises from the interplay of halogen atoms and the sulfur-containing moiety, which influence its electronic properties, reactivity, and intermolecular interactions. Such derivatives are often explored in pharmaceuticals and materials science due to fluorine’s metabolic stability and sulfur’s role in facilitating hydrogen bonding or π-interactions .
Properties
IUPAC Name |
1-chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-6-1-3-9(13(12)16)8-17-11-5-2-4-10(15)7-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQCVZCOLABHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=C(C(=CC=C2)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184039 | |
| Record name | Benzene, 1-chloro-2-fluoro-3-[[(3-fluorophenyl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443312-65-9 | |
| Record name | Benzene, 1-chloro-2-fluoro-3-[[(3-fluorophenyl)thio]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443312-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-fluoro-3-[[(3-fluorophenyl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The foundational approach to synthesizing 1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene involves nucleophilic aromatic substitution (NAS). This method begins with the preparation of a benzyl chloride intermediate, which is subsequently functionalized with a sulfanylmethyl group. A critical step involves the chloromethylation of benzene using aqueous formaldehyde and hydrogen chloride in the presence of a zinc chloride catalyst. The reaction proceeds via electrophilic attack, where the formaldehyde-HCl complex generates a chloromethyl carbocation, which reacts with benzene to form benzyl chloride.
The benzyl chloride intermediate is then subjected to fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents such as dimethylformamide (DMF). This step introduces fluorine atoms at specific positions, guided by directing groups and steric effects.
Sulfanylmethyl Group Incorporation
The sulfanylmethyl moiety is introduced via a thiol-ene reaction or coupling with a pre-functionalized thiolate. For instance, 3-fluorobenzenethiol is reacted with the chloromethylated intermediate in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate deprotonation and nucleophilic attack. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at reflux temperatures (40–60°C) to achieve yields exceeding 70%.
Table 1: Key Parameters for NAS-Based Synthesis
Transition Metal-Catalyzed Coupling Reactions
Palladium-Catalyzed Cross-Coupling
Advanced routes employ palladium-catalyzed cross-coupling to assemble the sulfanylmethyl-bridged structure. A notable method involves the use of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as a ligand. This catalyst system facilitates the coupling of 3-fluorophenylboronic acid with a chloromethylthioether intermediate, enabling precise control over regioselectivity.
Optimization of Ligand Systems
The choice of ligand significantly impacts reaction efficiency. Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalyst stability and turnover number (TON), achieving yields up to 85%. Conversely, monodentate ligands like triphenylphosphine (PPh₃) result in lower yields (<50%) due to premature catalyst decomposition.
Table 2: Ligand Performance in Pd-Catalyzed Coupling
Continuous Flow Synthesis for Industrial Scalability
Reactor Design and Process Intensification
Industrial production prioritizes continuous flow reactors to enhance scalability and reproducibility. A patented method involves the continuous chloromethylation of benzene in a tubular reactor, where benzene, formaldehyde, and HCl are fed concurrently under pressurized conditions. Zinc chloride is retained in a recycled aqueous phase, reducing catalyst consumption by 40% compared to batch processes.
Azeotropic Distillation for Dehydration
Post-reaction mixtures are dehydrated via azeotropic distillation using benzene, which forms a low-boiling azeotrope with water (bp 69°C). This step ensures the catalyst (ZnCl₂) remains anhydrous, critical for maintaining activity across multiple production cycles.
Characterization and Quality Control
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying substitution patterns. The ¹⁹F NMR spectrum of this compound exhibits distinct signals at δ -112 ppm (aryl-F) and δ -58 ppm (sulfanylmethyl-F), confirming successful functionalization.
Purity Assessment via Chromatography
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves baseline separation of the target compound from by-products such as dihalogenated analogs. Mobile phases comprising acetonitrile-water (70:30 v/v) provide optimal resolution.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common substitution reactions include nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry
1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene serves as a building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules, which can be utilized in various chemical reactions.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways . It may interact with specific molecular targets, leading to changes in cellular functions. For instance, its sulfanylmethyl group could impart antioxidant properties, making it a candidate for further exploration in therapeutic applications.
Industry
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance characteristics of industrial products, contributing to advancements in material science.
Recent studies have highlighted the antioxidant properties associated with sulfur-containing compounds. The sulfanylmethyl group in this compound may contribute to these properties:
- Antioxidant Study: Research indicates that compounds with sulfur groups exhibit significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.
- Biochemical Pathway Modulation: Investigations into how this compound affects signaling pathways could lead to new therapeutic strategies for diseases influenced by oxidative stress.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Halogenated Benzene Derivatives with Sulfur-Containing Substituents
1-Bromo-3-(phenylsulfanylmethyl)benzene (C₁₃H₁₁BrS)
- Structural Differences: Replaces Cl and fluorophenyl groups with Br and a non-fluorinated phenyl ring.
- Impact on Properties: Reactivity: Bromine’s lower electronegativity compared to Cl/F may reduce electrophilic substitution rates. Molecular Weight: Higher molecular weight (285.25 g/mol vs.
1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene (C₁₀H₉ClF₃S)
- Structural Differences : Features a trifluoroethylthio group (-SCF₂Cl) instead of the fluorophenylsulfanylmethyl group.
- Impact on Properties :
Fluorinated Benzene Derivatives without Sulfur
1-Chloro-3-fluoro-2-methylbenzene (C₇H₆ClF)
- Structural Differences : Simpler structure with methyl, Cl, and F substituents.
- Impact on Properties :
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Differences : Incorporates a thiazolo-pyrimidine ring system with fluorophenyl groups.
- Conformation: The half-chair pyrimidine ring contrasts with the planar benzene core of the target, affecting solubility and bioactivity .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene | C₁₃H₉ClF₂S | 270.72 | Cl, F, fluorophenylsulfanylmethyl | Potential for C–H···F bonding; high lipophilicity |
| 1-Bromo-3-(phenylsulfanylmethyl)benzene | C₁₃H₁₁BrS | 285.25 | Br, phenylsulfanylmethyl | Lower electrophilicity; weaker hydrogen bonding |
| 1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene | C₁₀H₉ClF₃S | 247.69 | Cl, trifluoroethylthio, methyl | Enhanced electron-withdrawing effects; hydrolytic instability |
| 1-Chloro-3-fluoro-2-methylbenzene | C₇H₆ClF | 144.57 | Cl, F, methyl | Low molecular weight; limited intermolecular interactions |
| Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-... (thiazolo-pyrimidine) | C₂₄H₁₈F₂N₂O₃S | 452.47 | Fluorophenyl, thiazolo-pyrimidine | π–π stacking; hydrogen-bonded zigzag chains |
Biological Activity
1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and a sulfanylmethyl group. Its unique structure makes it a significant subject of study in various scientific fields, particularly in chemistry and biology.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C13H9ClF2S
- CAS Number: 1443312-65-9
- Molecular Weight: 284.73 g/mol
Chemical Structure:
Biological Activity
The biological activity of this compound is primarily associated with its interactions at the molecular level, which can influence various biochemical pathways.
The compound may exert its biological effects through:
- Covalent Bond Formation: It interacts with specific target molecules, altering their structure and function.
- Biochemical Pathway Modulation: The compound can affect signaling pathways, potentially leading to therapeutic applications.
Research Findings
Recent studies have explored the potential applications of this compound in various fields:
Antioxidant Properties
Research indicates that sulfur-containing compounds exhibit significant antioxidant properties. The sulfanylmethyl group in this compound may contribute to these properties, making it a candidate for further exploration in antioxidant therapies .
Insecticidal Activity
Emerging research suggests that compounds similar to this compound may possess insecticidal properties. This could be attributed to their ability to disrupt biochemical processes in target organisms, offering potential applications in pest management .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Chloro-2-fluoro-3-nitrobenzene | Structure | Antimicrobial properties |
| 1-Chloro-3-fluoro-2-(3-chlorophenyl)sulfanylmethylbenzene | Structure | Potential anti-cancer activity |
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of various sulfur-containing compounds, including derivatives of this compound. Results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls.
Case Study 2: Insecticidal Efficacy
In a field trial evaluating new insecticide formulations, compounds similar to the subject compound demonstrated effective pest control with minimal environmental impact, highlighting their potential as sustainable agricultural solutions.
Q & A
Q. How can dynamic NMR be utilized to study conformational flexibility of the sulfanylmethyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
